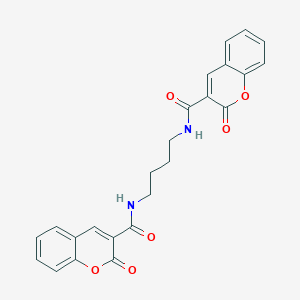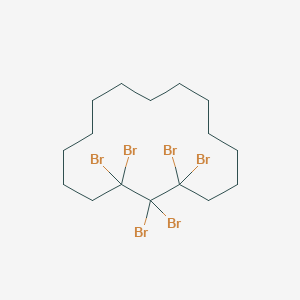
1,1,2,2,3,3-Hexabromocyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexabromocyclohexadecane is a brominated organic compound with the molecular formula C16H24Br6. It is a cycloalkane derivative where six hydrogen atoms are replaced by bromine atoms. This compound is known for its high bromine content, making it a significant flame retardant. Its unique structure and properties have garnered interest in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexabromocyclohexadecane typically involves the bromination of cyclohexadecane. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound like N-bromosuccinimide (NBS). The reaction conditions often include:
Solvent: A non-polar solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A radical initiator such as azobisisobutyronitrile (AIBN) may be used to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Feedstock: High-purity cyclohexadecane and bromine.
Reactor Design: Continuous stirred-tank reactors (CSTR) or tubular reactors.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexabromocyclohexadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Major Products
Substitution: Formation of cyclohexadecane derivatives with various functional groups.
Reduction: Cyclohexadecane.
Elimination: Cyclohexadecene and other alkenes.
Scientific Research Applications
1,1,2,2,3,3-Hexabromocyclohexadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilicity.
Industry: Widely used as a flame retardant in polymers, textiles, and electronics to enhance fire resistance.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexabromocyclohexadecane exerts its effects is primarily through its bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with biological molecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect hormone receptors and enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3-Hexabromocyclododecane: Another brominated cycloalkane with similar flame retardant properties.
1,2,3,4,5,6-Hexabromocyclohexane: A smaller cycloalkane with six bromine atoms.
Tetrabromobisphenol A: A widely used brominated flame retardant with a different structural framework.
Uniqueness
1,1,2,2,3,3-Hexabromocyclohexadecane is unique due to its larger ring size and higher bromine content compared to other brominated cycloalkanes. This gives it distinct physical and chemical properties, such as higher thermal stability and greater effectiveness as a flame retardant.
Properties
CAS No. |
603138-48-3 |
|---|---|
Molecular Formula |
C16H26Br6 |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexabromocyclohexadecane |
InChI |
InChI=1S/C16H26Br6/c17-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(19,20)16(14,21)22/h1-13H2 |
InChI Key |
OOTCYJVQVYPJID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(C(C(CCCCCC1)(Br)Br)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


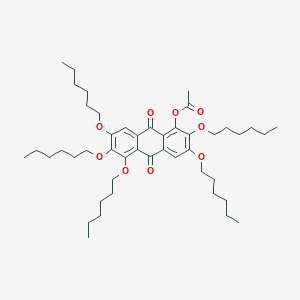

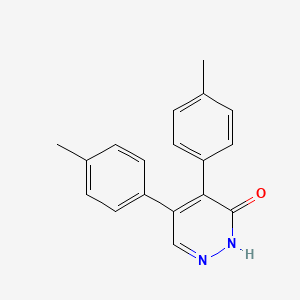
![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
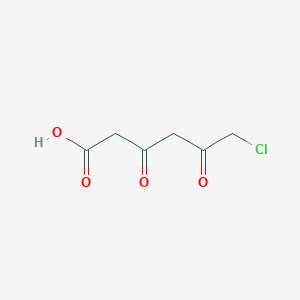
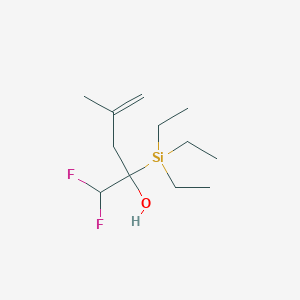
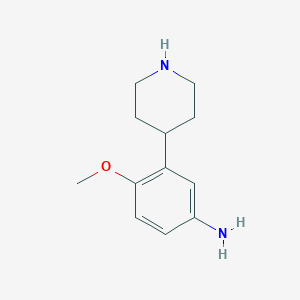
![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)

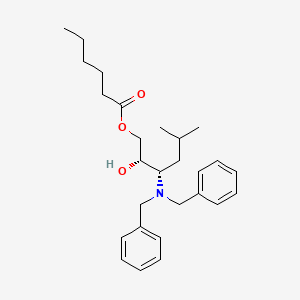

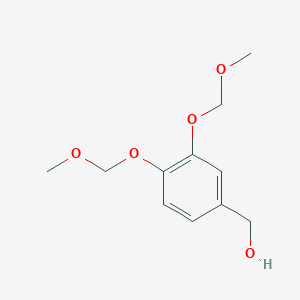
![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)
